

# 17 $\alpha$ -Hydroxypregnenolone-d3 CAS number and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 17 $\alpha$ -Hydroxypregnenolone-d3

Cat. No.: B563005

[Get Quote](#)

An In-Depth Technical Guide to 17 $\alpha$ -Hydroxypregnenolone-d3 For Researchers, Scientists, and Drug Development Professionals

## Introduction

17 $\alpha$ -Hydroxypregnenolone is a crucial endogenous steroid hormone, serving as a key metabolic intermediate in the biosynthesis of glucocorticoids, androgens, and estrogens. It is formed from pregnenolone via the enzymatic action of 17 $\alpha$ -hydroxylase (CYP17A1) and is subsequently converted to dehydroepiandrosterone (DHEA) by 17,20-lyase, an activity also mediated by CYP17A1.[1][2] Clinically, the quantification of 17 $\alpha$ -hydroxypregnenolone is vital for the diagnosis of specific forms of congenital adrenal hyperplasia (CAH), particularly 3 $\beta$ -hydroxysteroid dehydrogenase (3 $\beta$ -HSD) deficiency, where its levels are markedly elevated.[1][2]

The deuterated isotopologue, 17 $\alpha$ -Hydroxypregnenolone-d3 (17OHPreg-d3), is an indispensable tool in modern analytical chemistry. Its primary application is as an internal standard for quantitative analysis by isotope dilution mass spectrometry (ID-MS), including techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] By mimicking the chemical behavior of the endogenous analyte while being distinguishable by mass, it enables highly accurate and precise measurements in complex biological matrices such as plasma and serum.

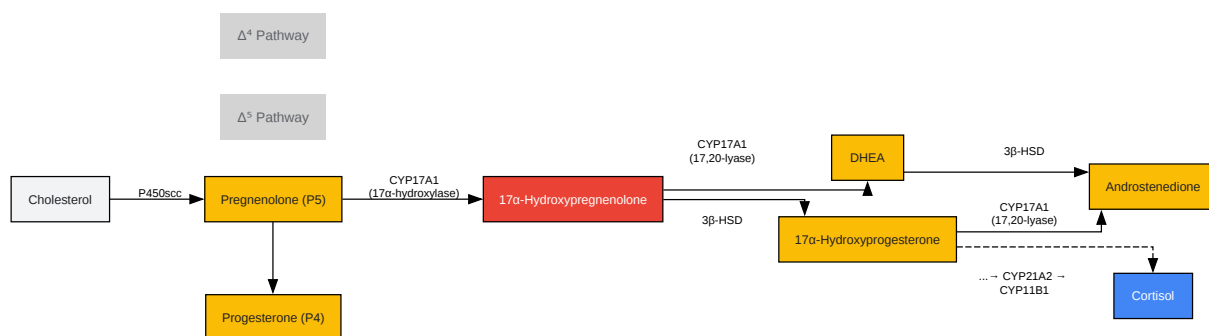
## Core Physicochemical Data

The fundamental properties of 17 $\alpha$ -Hydroxypregnenolone and its deuterated form are summarized below.

Property	17 $\alpha$ -Hydroxypregnenolone (Unlabeled)	17 $\alpha$ -Hydroxypregnenolone-d3 (Labeled)
CAS Number	387-79-1[1][3][4][5]	105078-92-0[3][5][6]
Molecular Formula	C <sub>21</sub> H <sub>32</sub> O <sub>3</sub> [1][4][7]	C <sub>21</sub> H <sub>29</sub> D <sub>3</sub> O <sub>3</sub> [3][6]
Molecular Weight	~332.5 g/mol [1][4][7][8]	335.50 g/mol [3][5][6]
Synonyms	3 $\beta$ ,17 $\alpha$ -Dihydroxy-5-pregnen-20-one	17 $\alpha$ -Hydroxypregnenolone-21,21,21-d3

## Biochemical Pathways and Clinical Significance

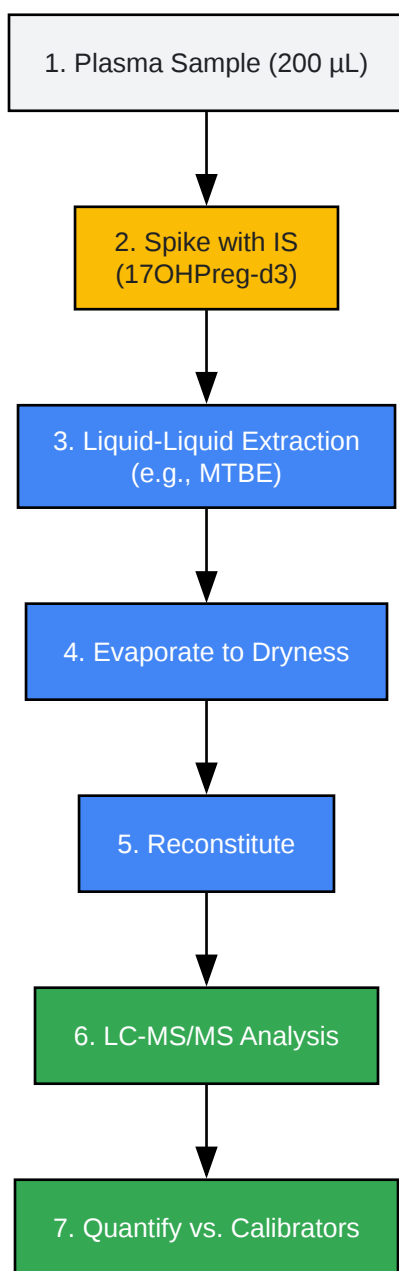
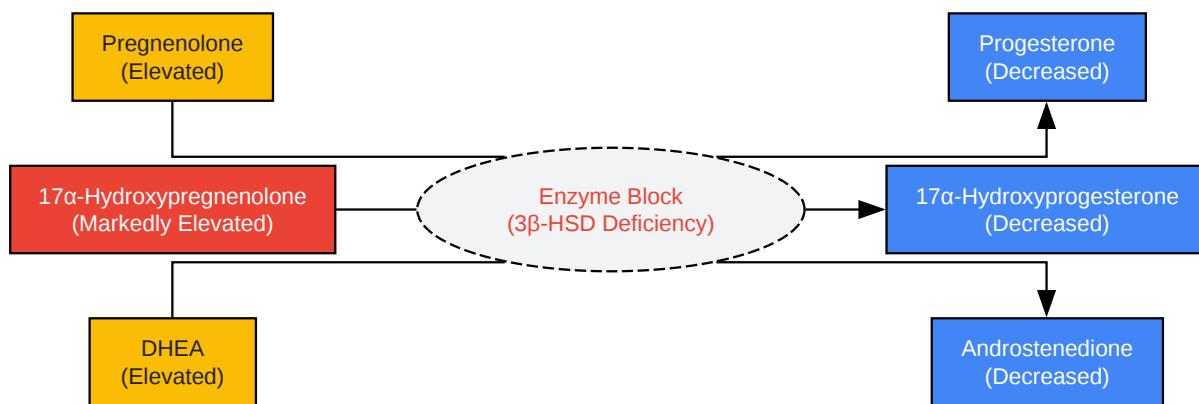
17 $\alpha$ -Hydroxypregnenolone is a central node in the  $\Delta^5$  pathway of steroidogenesis, which originates from cholesterol. The enzyme CYP17A1, located in the endoplasmic reticulum of adrenal and gonadal tissues, is responsible for its synthesis and subsequent conversion.[6][8]



[Click to download full resolution via product page](#)

Figure 1: Simplified  $\Delta^5$  and  $\Delta^4$  Steroidogenesis Pathways.

A deficiency in the enzyme 3 $\beta$ -hydroxysteroid dehydrogenase (HSD3B2 gene) disrupts the conversion of  $\Delta^5$  steroids (like pregnenolone, 17 $\alpha$ -hydroxypregnenolone, and DHEA) to their  $\Delta^4$  counterparts (progesterone, 17 $\alpha$ -hydroxyprogesterone, and androstenedione).[1][9] This blockage leads to a significant accumulation of upstream  $\Delta^5$  steroids, making elevated 17 $\alpha$ -hydroxypregnenolone a key diagnostic marker for this form of CAH.[1][10]



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Congenital adrenal hyperplasia due to 3 $\beta$ -hydroxysteroid dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 2. 17 $\alpha$ -Hydroxypregnenolone - Wikipedia [en.wikipedia.org]
- 3. Determination of 17alpha-hydroxypregnenolone in human plasma by routine isotope dilution mass spectrometry using benchtop gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Cytochrome P450 17A1-Catalyzed Hydroxylase and Lyase Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the Dual Activities of Human CYP17A1 and Binding to Anti-Prostate Cancer Drug Abiraterone Revealed by a Novel V366M Mutation Causing 17,20 Lyase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYP17A1 - Wikipedia [en.wikipedia.org]
- 7. uwyo.edu [uwyo.edu]
- 8. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Beta-Hydroxysteroid Dehydrogenase Deficiency: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 10. Clinical perspectives in congenital adrenal hyperplasia due to 3 $\beta$ -hydroxysteroid dehydrogenase type 2 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [17 $\alpha$ -Hydroxypregnenolone-d3 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563005#17a-hydroxypregnenolone-d3-cas-number-and-molecular-weight]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)